molecular formula C24H22N2O3 B2365447 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide CAS No. 954660-60-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide

Cat. No. B2365447
CAS RN: 954660-60-7
M. Wt: 386.451
InChI Key: GXCDYBGPZFMWAA-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It is a synthetic compound that belongs to the class of tetrahydroquinolines, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Rh(III)-catalyzed Directed C-H Olefination

A study conducted by Rakshit et al. (2011) presents an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process, characterized by its mildness, practicality, selectivity, and high yields, leverages the N-O bond as an internal oxidant. The research underscores the compound's utility in selective formation of valuable tetrahydroisoquinolinone products, illustrating its significance in synthetic organic chemistry (Rakshit, Grohmann, Besset, & Glorius, 2011).

Sigma-2 Receptor Probe Development

Xu et al. (2005) detail the synthesis and in vitro evaluation of benzamide analogues, including N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide derivatives, as sigma-2 receptor probes. These compounds demonstrated high affinity for sigma-2 receptors, suggesting their potential as tools for studying receptor binding and signaling in neurological research (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Antitumor Agents via Pd-catalyzed C-H Amidation

Hikawa et al. (2012) explored a palladium-catalyzed domino reaction involving o-aminobenzamides with benzyl alcohols, leading to the synthesis of 4-phenylquinazolinones. This methodology, emphasizing the compound's role in facilitating N-benzylation, benzylic C-H amidation, and dehydrogenation, highlights its contribution to developing novel antitumor agents (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Investigating Isoquinolinyl-benzamides for Anticonvulsant Activity

Chan et al. (1998) identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides through high-throughput screening for their potential anticonvulsant activity. This study showcases the compound's utility in the development of new pharmaceuticals targeting neurological disorders (Chan, Hadley, Harling, Herdon, Jerman, Orlek, Stean, Thompson, Upton, & Ward, 1998).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-21-11-7-18(8-12-21)24(28)25-20-10-13-22-19(15-20)9-14-23(27)26(22)16-17-5-3-2-4-6-17/h2-8,10-13,15H,9,14,16H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCDYBGPZFMWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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